1,4-Bis(3-hydroxyphenoxy)benzene CAS number 5085-95-0
1,4-Bis(3-hydroxyphenoxy)benzene CAS number 5085-95-0
An In-Depth Technical Guide to 1,4-Bis(3-hydroxyphenoxy)benzene (CAS: 5085-95-0)
This guide provides a comprehensive technical overview of 1,4-Bis(3-hydroxyphenoxy)benzene, a specialized aromatic diol. Intended for researchers, polymer chemists, and professionals in drug development, this document moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the rationale for its application in advanced materials, and the critical considerations for its handling, reflecting field-proven insights and a commitment to scientific integrity.
Introduction: A Molecule of Designed Asymmetry
1,4-Bis(3-hydroxyphenoxy)benzene, also known as Hydroquinone Bis(3-hydroxyphenyl) Ether, is not a commonplace laboratory reagent.[1] Its significance lies in its unique molecular architecture: a central hydroquinone core linked via ether bonds to two meta-positioned phenols. This structure is deliberately designed. The central, rigid para-linked hydroquinone unit provides thermal and mechanical stability, while the meta-linked terminal phenols introduce a "kink" into the molecular chain. As we will explore, this subtle asymmetry is the key to its primary application: imparting processability to otherwise intractable high-performance polymers. This guide will illuminate its fundamental properties, provide robust protocols for its synthesis and polymerization, and offer expert guidance on its safe and effective use.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a molecule begins with its fundamental properties and structural confirmation. 1,4-Bis(3-hydroxyphenoxy)benzene is typically supplied as a light-yellow to brown crystalline powder.
Data Presentation: Key Properties
| Property | Value | Source(s) |
| CAS Number | 5085-95-0 | [1][2][3] |
| Molecular Formula | C₁₈H₁₄O₄ | [1][2][3] |
| Molecular Weight | 294.31 g/mol | [1][2][3] |
| IUPAC Name | 3-[4-(3-hydroxyphenoxy)phenoxy]phenol | [3] |
| Common Synonyms | Hydroquinone Bis(3-hydroxyphenyl) Ether; 3,3'-(p-Phenylenedioxy)diphenol | [1][2][3] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 125.0 - 128.0 °C | |
| Boiling Point | 477.7 °C (at 760 mmHg) | [2] |
| Density | 1.293 g/cm³ | [2] |
| Purity (Typical) | >96% (GC/HPLC) | [1][2] |
Mandatory Visualization: Chemical Structure
Caption: Structure of 1,4-Bis(3-hydroxyphenoxy)benzene
Expertise & Experience: Spectroscopic Validation
Validation of this molecule's identity is straightforward using standard techniques.
-
¹H NMR: The spectrum will be complex but predictable. Expect distinct aromatic proton signals for the central hydroquinone ring (a singlet) and the two terminal meta-substituted phenol rings (multiplets), in addition to signals for the two hydroxyl protons.
-
¹³C NMR: Will show characteristic signals for the four types of oxygen-substituted aromatic carbons and the various unsubstituted aromatic carbons.
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FTIR: Key stretches will confirm the presence of hydroxyl groups (broad peak ~3200-3500 cm⁻¹), aromatic C-H bonds (~3000-3100 cm⁻¹), and the critical aryl-ether C-O linkage (~1200-1250 cm⁻¹).[4]
-
Mass Spectrometry (GC-MS): Will show a molecular ion peak (M⁺) at m/z 294, confirming the molecular weight.[3]
Synthesis Protocol: A Self-Validating Williamson Ether Synthesis
While multiple synthetic routes are conceivable, the most direct and industrially scalable approach is a double Williamson ether synthesis. This protocol is based on established chemical principles for forming diaryl ethers.[4] The causality is clear: a strong base deprotonates the phenolic hydroxyl groups of hydroquinone, creating a potent bis-nucleophile that attacks an electrophilic halogenated benzene ring.
Experimental Protocol: Synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene
Materials:
-
Hydroquinone (1,4-dihydroxybenzene)
-
3-Bromophenol
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
Copper(I) iodide (CuI) (optional, as catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
2M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup (Inert Atmosphere is Critical): To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (1.0 eq), 3-bromophenol (2.1 eq), and finely powdered anhydrous potassium carbonate (2.5 eq). The slight excess of 3-bromophenol ensures complete reaction of the hydroquinone, while the excess base drives the equilibrium.
-
Solvent & Catalyst Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 4-5 mL per gram of hydroquinone). Add a catalytic amount of CuI (approx. 0.05 eq). Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction. The copper catalyst can significantly accelerate the coupling of aryl halides with phenoxides.
-
Reaction Execution: Fit the condenser with a Dean-Stark trap filled with toluene. Heat the reaction mixture to reflux (typically 140-150 °C). Causality: The toluene azeotropically removes any residual water and the water formed during the reaction, preventing reversal and deactivation of the nucleophile. This is a key to achieving high yield.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the hydroquinone spot indicates reaction completion (typically 12-24 hours).
-
Workup & Isolation: Cool the reaction mixture to room temperature. Pour the dark slurry into a beaker containing 2M HCl. Causality: The acid neutralizes the excess potassium carbonate and protonates the phenoxide product, making it soluble in the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine. Causality: This removes residual DMF, salts, and inorganic impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude brown solid can be purified by recrystallization from a suitable solvent system like ethanol/water or toluene to yield the final product as an off-white to light brown powder.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene.
Core Application: A Modifier for High-Performance Polymers
The primary value of 1,4-Bis(3-hydroxyphenoxy)benzene is as a specialty monomer in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of thermoplastics prized for their exceptional thermal stability and chemical resistance.[5][6]
Expertise & Experience: The Rationale for a "Kinked" Monomer
Standard PAEKs, like PEEK synthesized from hydroquinone and 4,4'-difluorobenzophenone, are highly crystalline and semi-rigid. This gives them excellent strength but also very high melting points and limited solubility, making them difficult to process.
By replacing linear hydroquinone with 1,4-Bis(3-hydroxyphenoxy)benzene, we introduce a non-linear, asymmetric unit into the polymer backbone. The meta-catenation disrupts the chain packing and symmetry necessary for high crystallinity.
The Consequences:
-
Reduced Crystallinity: The resulting polymer is more amorphous.[7]
-
Enhanced Solubility: The amorphous nature leads to significantly improved solubility in common organic solvents (e.g., N-methyl-2-pyrrolidone, chloroform).[6]
-
Lowered Glass Transition Temperature (Tg) and Melting Point (Tm): The disruption in packing lowers the energy required for chain mobility and melting, making the polymer processable at lower temperatures.[5]
This allows for the creation of PAEKs that can be cast into tough, flexible films from solution or processed via melt extrusion under less demanding conditions, expanding their applicability.[6]
Experimental Protocol: Synthesis of a Modified PAEK
Materials:
-
1,4-Bis(3-hydroxyphenoxy)benzene (BHPB) (1.0 eq)
-
4,4'-Difluorobenzophenone (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
Tetramethylene sulfone (sulfolane) or Diphenyl sulfone, anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, charge BHPB, 4,4'-difluorobenzophenone, and an excess of finely ground K₂CO₃ (approx. 1.5 eq).
-
Solvent Addition: Add sulfolane and toluene to the kettle. The toluene should comprise about 30% of the total solvent volume. Causality: Sulfolane is a high-boiling polar aprotic solvent required for the high temperatures of polycondensation. Toluene is again used for azeotropic removal of water.
-
Dehydration: Heat the mixture to ~150 °C with stirring under a nitrogen blanket to azeotropically remove any water. Once water removal is complete, drain the toluene from the Dean-Stark trap.
-
Polymerization: Slowly increase the temperature to 190-220 °C to initiate the nucleophilic aromatic substitution polymerization. The solution will become increasingly viscous. Causality: This is the chain-building step. The viscosity increase is a direct, physical indicator of rising molecular weight, a key self-validating metric.
-
Chain Growth: Maintain the temperature for 4-8 hours. The formation of a high molecular weight polymer is often indicated by the "Weissenberg effect," where the viscous solution climbs the mechanical stirrer shaft.
-
Termination & Precipitation: Cool the reaction mixture slightly and terminate the reaction by adding a small amount of a capping agent like 4-fluorobenzophenone or methyl chloride. Pour the viscous polymer solution slowly into a large excess of a non-solvent mixture like methanol/water with vigorous stirring.
-
Purification: The precipitated polymer, which should be fibrous or powdery, is collected by filtration. It must be repeatedly washed with hot deionized water and methanol to remove the solvent and inorganic salts.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C overnight.
Mandatory Visualization: Polymerization Reaction
Caption: General scheme for PAEK synthesis via nucleophilic substitution.
Safety, Handling, and Storage
Trustworthiness: Acknowledging Data Gaps A specific, comprehensive Safety Data Sheet (SDS) for 1,4-Bis(3-hydroxyphenoxy)benzene is not readily available in public databases. Therefore, a conservative approach based on its chemical class (aromatic phenol and ether) is mandatory. It is sold for research and development purposes only and is not for consumer or medical use.[1][2]
Critical Distinction: The search results frequently conflate this compound with "benzene." It is imperative to understand that 1,4-Bis(3-hydroxyphenoxy)benzene is NOT benzene (CAS 71-43-2). Benzene is a volatile, carcinogenic solvent.[8][9][10] While this molecule contains benzene rings in its structure, its physical and toxicological properties are entirely different and should not be confused.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
Avoid Contact: Prevent contact with skin and eyes. Phenolic compounds can be skin irritants.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[2]
Conclusion and Future Outlook
1,4-Bis(3-hydroxyphenoxy)benzene stands as a prime example of rational molecular design. By introducing controlled asymmetry, it provides polymer chemists with a powerful tool to modulate the properties of high-performance PAEKs, transforming them from difficult-to-process materials into versatile, soluble, and film-forming polymers. Its true value is not as a standalone compound but as an enabling building block. Future research will likely focus on incorporating it into novel copolymer structures to further fine-tune properties like dielectric constant, gas permeability, and optical clarity for advanced applications in electronics, aerospace, and membrane technologies.
References
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information, PubChem. (n.d.). 1,4-Bis(3-chloropropoxy)benzene.
- Henry County, IN. (n.d.). MATERIAL SAFETY DATA SHEET Benzene.
- National Center for Biotechnology Information, PubChem. (n.d.). The Fate of Benzene Oxide.
- Aladdin Scientific. (n.d.). 1, 4-Bis(3-hydroxyphenoxy)benzene, min 96% (HPLC), 1 gram.
- TCI Chemicals. (n.d.). 1,4-Bis(3-hydroxyphenoxy)benzene | 5085-95-0.
- ScienceLab.com. (2005). Material Safety Data Sheet Benzene.
- Ataman Kimya. (n.d.). 1,4-DIHYDROXYBENZENE.
- PureSynth. (n.d.). 14-Bis(3-Hydroxyphenoxy)Benzene 96.0%(GC).
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 626369, 1,4-Bis(3-hydroxyphenoxy)benzene.
- ResearchGate. (2017). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages.
- ResearchGate. (2011). Poly(ether ether ketone)s and Poly(ether ether ketone ketone)s Containing Cardo Decahydronaphthalene Groups: Synthesis and Characterization.
- ResearchGate. (2013). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.
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